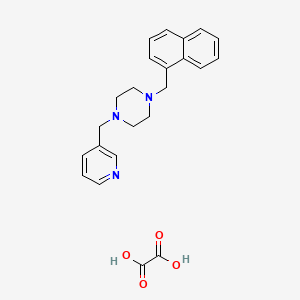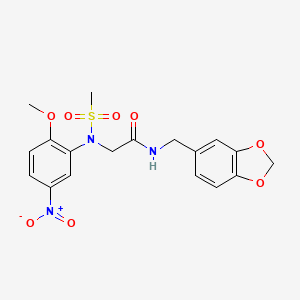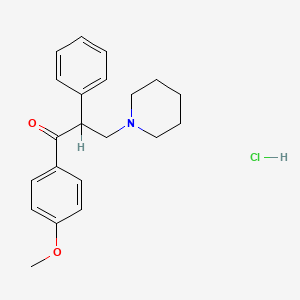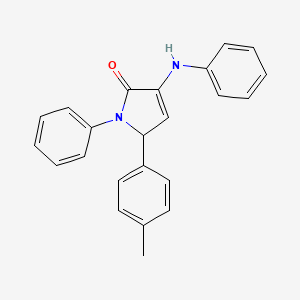![molecular formula C16H21ClN4O4 B5249246 2-[4-(4-CHLORO-2-NITROPHENYL)PIPERAZIN-1-YL]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE](/img/structure/B5249246.png)
2-[4-(4-CHLORO-2-NITROPHENYL)PIPERAZIN-1-YL]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that features a piperazine ring substituted with a 4-chloro-2-nitrophenyl group and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one typically involves multi-step organic reactions. One common method starts with the nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline. This intermediate is then reacted with piperazine to form 4-(4-chloro-2-nitrophenyl)piperazine. The final step involves the reaction of this intermediate with morpholine and an appropriate acylating agent to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-nitrophenol: Shares the nitro and chloro substituents but lacks the piperazine and morpholine rings.
4-Chloro-2-nitroaniline: Similar aromatic structure but different functional groups.
Morpholine derivatives: Compounds with the morpholine ring but different substituents.
Uniqueness
2-[4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one is unique due to its combination of a piperazine ring, a morpholine ring, and a substituted aromatic group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Eigenschaften
IUPAC Name |
2-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O4/c17-13-1-2-14(15(11-13)21(23)24)19-5-3-18(4-6-19)12-16(22)20-7-9-25-10-8-20/h1-2,11H,3-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQAWAJLXUBKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N2CCOCC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>55.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26658493 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-biphenylyl)-2-oxoethyl 4-[(2-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5249173.png)
![4-(2-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B5249179.png)

![N-[6-(naphthalene-1-carbonylamino)-9,10-dioxoanthracen-2-yl]naphthalene-1-carboxamide](/img/structure/B5249187.png)

![1-(benzylsulfonyl)-N-[4-(4-morpholinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5249193.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5249200.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5249221.png)
![1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5249227.png)
![2-[3-(2,3-Dihydroindole-1-carbonyl)phenyl]-4-methyl-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B5249229.png)
![[1-[5-(4-Chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-yl]methanol](/img/structure/B5249239.png)

![1-[1-(4-chlorobenzyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5249256.png)

